5,5-Dimethylhexan-1-ol
Description
5,5-Dimethylhexan-1-ol (C₈H₁₈O) is a branched primary alcohol with a molecular weight of 130.23 g/mol. Its structure features two methyl groups at the 5th carbon of the hexanol backbone.
Properties
IUPAC Name |
5,5-dimethylhexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-8(2,3)6-4-5-7-9/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFVEEMPFRRFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294488 | |
| Record name | 5,5-dimethylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-18-5 | |
| Record name | 1-Hexanol,5-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dimethylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Carbonyl Precursors
Reduction of 5,5-Dimethylhexanal
The most direct route involves the reduction of 5,5-dimethylhexanal (C₇H₁₄O) to the corresponding alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. NaBH₄ operates under mild conditions (0–25°C, ethanol/water) but requires a protic solvent, while LiAlH₄ offers higher reactivity in anhydrous ethers at reflux temperatures. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 1–5 atm H₂ pressure at 50–80°C provides a heterogeneous alternative, though selectivity toward primary alcohols demands careful control of reaction conditions.
Grignard Reagent-Based Synthesis
Reaction with Formaldehyde
A Grignard reagent derived from 5-bromo-5-methylhexane (CH₃C(CH₃)(CH₂)₃CH₂Br) reacts with formaldehyde to yield 5,5-dimethylhexan-1-ol. The reagent is prepared by treating the alkyl bromide with magnesium in dry tetrahydrofuran (THF) under inert atmosphere, followed by addition to formaldehyde gas or paraformaldehyde.
Reaction Scheme :
$$ \text{R-MgBr} + \text{HCHO} \rightarrow \text{R-CH}_2\text{OH} + \text{MgBr(OH)} $$
where R = (CH₃)₂C(CH₂)₃.
Optimization Considerations:
Hydroformylation-Hydrogenation Tandem Process
Alkene Hydroformylation
5,5-Dimethyl-1-pentene undergoes hydroformylation in the presence of a rhodium or cobalt catalyst (e.g., Rh(CO)₂(acac)) under syngas (CO/H₂) at 80–120°C and 10–30 atm pressure. This step produces 5,5-dimethylhexanal with regioselectivity favoring the anti-Markovnikov product.
Hydroboration-Oxidation of Alkenes
Anti-Markovnikov Addition
Treatment of 5,5-dimethyl-1-pentene with borane (BH₃) in THF, followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH), yields the primary alcohol. The reaction proceeds via a three-membered borane cyclic intermediate, ensuring anti-Markovnikov orientation.
Reaction Conditions :
Limitations:
Oxymercuration-Demercuration
Markovnikov-Addition Pathway
Although oxymercuration typically follows Markovnikov’s rule, strategic alkene design allows access to this compound. For example, hydration of 5,5-dimethyl-1-pentene with mercuric acetate (Hg(OAc)₂) in aqueous THF, followed by reductive demercuration with sodium borohydride (NaBH₄), affords the alcohol.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Mercury Removal | >99% via NaBH₄ treatment |
| Yield | 60–75% |
Comparative Analysis of Methods
The table below evaluates the feasibility of each synthetic route based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|
| Aldehyde Reduction | 70–90 | High | Precursor synthesis |
| Grignard Reaction | 45–65 | Moderate | Steric hindrance, reagent prep |
| Hydroformylation | 80–95 | High | Catalyst cost, syngas handling |
| Hydroboration-Oxidation | 70–85 | Moderate | Alkene availability |
| Oxymercuration | 60–75 | Low | Toxicity of mercury compounds |
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 5,5-Dimethylhexanoic acid
Reduction: 5,5-Dimethylhexane
Substitution: 5,5-Dimethylhexyl halides (e.g., 5,5-dimethylhexyl chloride, 5,5-dimethylhexyl bromide)
Scientific Research Applications
Chemistry: 5,5-Dimethylhexan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fragrances .
Biology: In biological research, this compound is used to study the effects of alcohols on cellular processes and enzyme activities. It can also be used as a solvent in biochemical assays .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of various medicinal compounds. Its derivatives may possess pharmacological properties that are explored in drug development .
Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of polymers, resins, and plasticizers. It is also utilized in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 5,5-Dimethylhexan-1-ol primarily involves its interaction with biological membranes and proteins. As an alcohol, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. This disruption can influence cellular signaling pathways and enzyme activities .
Molecular Targets and Pathways:
Membrane Lipids: Alters membrane fluidity and permeability
Enzymes: Modulates enzyme activities by interacting with active sites or altering protein conformation
Signaling Pathways: Affects cellular signaling by disrupting membrane-associated receptors and ion channels
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Effects
The table below compares 5,5-dimethylhexan-1-ol with structurally related alcohols and derivatives:
Key Observations:
- Steric Effects: The 5,5-dimethyl substitution in this compound introduces significant steric hindrance compared to linear 1-hexanol, likely reducing its nucleophilicity in reactions such as esterification or oxidation .
- Electronic Effects : In 5,5-dichlorohexan-1-ol, the electron-withdrawing chlorine atoms increase the acidity of the hydroxyl group compared to methyl-substituted analogs .
- Synthetic Challenges : The synthesis of branched alcohols like 3,5-dimethylhexan-1-ol often requires stereoselective methods, as seen in , where a tert-butyldiphenylsilyl-protected analog was synthesized in 98% yield using diisobutylaluminum hydride (DIBAL-H) reduction .
Physicochemical Properties
While explicit data for this compound (e.g., boiling point, solubility) are absent in the evidence, inferences can be drawn:
- Boiling Point: Branched alcohols typically have lower boiling points than linear isomers due to reduced surface area and weaker intermolecular forces. For example, 1-hexanol (linear) boils at 157°C, whereas this compound is expected to boil lower.
- Solubility: Increased branching generally reduces water solubility. 3,5-Dimethylhexan-1-ol (ChemSpider ID: 10637046) is likely less soluble in water than 1-hexanol .
Biological Activity
5,5-Dimethylhexan-1-ol, with the chemical formula and CAS number 2768-18-5, is a branched-chain alcohol. It is primarily utilized in industrial applications, but its biological activity has garnered interest in various research domains. This article explores the compound's biological activity, including its pharmacological effects, toxicological profile, and potential applications.
Structure and Physical Properties
- Molecular Formula :
- Molecular Weight : 130.23 g/mol
- IUPAC Name : 5,5-Dimethyl-1-hexanol
- Physical State : Liquid
- Purity : Generally available at 95% purity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Density | Not specified |
Pharmacological Effects
Research on the biological activity of this compound is limited; however, its structural characteristics suggest potential interactions with biological systems:
- Antimicrobial Activity : Some alcohols exhibit antimicrobial properties due to their ability to disrupt cellular membranes. Although specific studies on this compound are scarce, related compounds have shown effectiveness against various bacteria and fungi.
- Neuroprotective Effects : Alcohols are often studied for neuroprotective effects in models of neurodegenerative diseases. Preliminary data suggest that branched-chain alcohols can influence neuronal survival and function.
- Metabolic Pathways : The metabolism of alcohols can lead to the production of reactive oxygen species (ROS), which may affect cellular signaling pathways and contribute to oxidative stress.
Toxicological Profile
The toxicological data for this compound are not extensively documented; however, general safety measures apply:
- Acute Toxicity : Limited data available; no specific LD50 values reported.
- Skin and Eye Irritation : Potential for causing skin irritation and serious eye damage as indicated by safety data sheets .
Table 2: Toxicological Information Summary
| Endpoint | Data |
|---|---|
| Acute Oral Toxicity | No data available |
| Skin Irritation | May cause irritation |
| Eye Damage | Causes serious damage |
| Respiratory Sensitization | No data available |
Q & A
Q. What are the recommended laboratory synthesis methods for 5,5-dimethylhexan-1-ol?
- Methodological Answer : A common approach involves using protective groups to stabilize reactive hydroxyl moieties during synthesis. For example, tert-butyldiphenylsilyl (TBDPS) groups can protect hydroxyl groups, as demonstrated in the synthesis of structurally similar alcohols like (3R,5S)-6-((TBDPS)oxy)-3,5-dimethylhexan-1-ol. This method achieves yields above 85% over two steps, with purification via column chromatography and structural validation using NMR and mass spectrometry . Key considerations include optimizing reaction time, temperature, and stoichiometry of reagents to minimize side products.
Q. What safety protocols are essential for handling this compound in research environments?
- Methodological Answer :
- Ventilation : Use fume hoods or local exhaust ventilation to prevent inhalation of vapors or aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection may be required during aerosol-generating procedures .
- Storage : Store in cool, well-ventilated areas away from incompatible substances (e.g., strong oxidizers). Use chemically compatible containers (e.g., glass or HDPE) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide detailed structural confirmation, with peaks corresponding to methyl branching (δ ~0.8–1.2 ppm) and hydroxyl protons (δ ~1.5–2.0 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies impurities via retention time and fragmentation patterns.
- Infrared Spectroscopy (IR) : Confirms hydroxyl groups via O-H stretching bands (~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical-chemical properties of this compound?
- Methodological Answer :
- Systematic Literature Review : Cross-reference data from peer-reviewed journals and authoritative databases (e.g., PubChem, ECHA) while excluding non-validated sources .
- Experimental Replication : Reproduce key experiments under controlled conditions (e.g., temperature, solvent systems) to validate properties like boiling point or solubility.
- Statistical Analysis : Apply regression models to assess variability in reported data, identifying outliers or methodological biases .
Q. What strategies enable stereoselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation catalysts) to control stereochemistry during synthetic steps .
- Protective Group Tactics : Sequential protection/deprotection of functional groups (e.g., TBDPS for hydroxyl groups) ensures regiochemical control .
- Chromatographic Separation : Employ chiral stationary phases in HPLC to isolate enantiomers, followed by characterization via polarimetry or circular dichroism .
Q. How can constraint-based random simulation optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Constraint Modeling : Define reaction parameters (e.g., temperature, pressure, reagent ratios) as constraints in simulation software (e.g., MATLAB or Python-based tools).
- Scenario Generation : Use solvers to generate test cases that maximize yield while minimizing side reactions. For example, simulate the impact of varying catalyst loads on reaction efficiency .
- Validation : Compare simulated outcomes with empirical data to refine constraints and improve predictive accuracy .
Tables for Key Data
| Property | Reported Values | Validation Technique | Source |
|---|---|---|---|
| Boiling Point | 180–185°C (estimated) | GC-MS, Distillation | |
| Solubility in Water | Low (logP ~2.8) | Shake Flask Method | |
| NMR (¹³C) Methyl Peaks | δ 22.1, 24.7 ppm | Bruker Avance III HD 400 MHz |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
